N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide
Overview
Description
N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide is a chemical compound with the CAS Number: 1423037-21-1 . It has a molecular weight of 349.48 and its IUPAC name is 4-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)benzamide .
Molecular Structure Analysis
The InChI code for N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide is 1S/C22H27N3O/c26-22(19-7-11-21(12-8-19)25-15-3-4-16-25)23-17-18-5-9-20(10-6-18)24-13-1-2-14-24/h5-12H,1-4,13-17H2,(H,23,26) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide include a molecular weight of 349.48 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Biomimetic Indicator for Alkylating Agents
N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide derivatives have been utilized in the design of biomimetic indicators for alkylating agents. These derivatives offer improvements in colorimetric assays for detecting alkylating anticancer drugs and environmental alkylating agents, with applications in toxicological screening, environmental hygiene, and chemical analysis. Their integration into polymeric silica materials allows real-time detection of dangerous alkylating agents without additional reagents or solvents, enhancing the utility of these assays (Provencher & Love, 2015).
Antibacterial and Antifungal Activity
Research on N-pyridinobenzamide-2-carboxylic acid, a related compound, and its metal complexes has shown significant antibacterial and antifungal activities. These compounds, when coordinated with metal ions, exhibit increased biocidal activity against various bacteria and fungi, indicating potential applications in medical and agricultural fields (Nagar, 1989).
Inhibitor of Platelet Activating Factor
N-(acyloxyalkyl)pyridinium salts, derivatives of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide, have been developed as water-soluble prodrugs of potent platelet-activating factor antagonists. These prodrugs show promise in treating conditions such as inflammation and septic shock due to their high solubility and effective conversion to active drugs in human plasma (Davidsen et al., 1994).
Enzyme Inhibition and Antioxidant Properties
Pyrrolidine dithiocarbamate, a compound related to N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide, exhibits properties as an antioxidant and inhibitor of the transcription factor nuclear factor kappa-B. This makes it useful in research investigating cellular processes like apoptosis and inflammation, with potential therapeutic applications in conditions like ischemia and leukemia (Bessho et al., 1994; Nurmi et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-pyrrolidin-1-yl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(19-7-11-21(12-8-19)25-15-3-4-16-25)23-17-18-5-9-20(10-6-18)24-13-1-2-14-24/h5-12H,1-4,13-17H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGXCRSZWLFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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